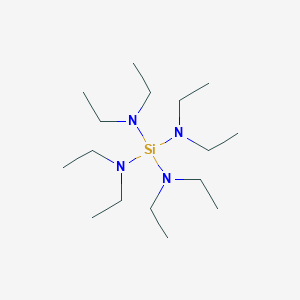
3-Bromo-2-fluoro-5-methylpyridine
Overview
Description
3-Bromo-2-fluoro-5-methylpyridine, also known as 3-Bromofluoromethylpyridine, is an organic compound that is used in a variety of scientific applications. It is a colorless, volatile liquid with a pungent odor. It is a member of the pyridine family, which is composed of six-membered aromatic heterocyclic compounds. This compound has been used in the synthesis of a variety of chemical compounds and has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Chemoselective Functionalization
Research on pyridine derivatives, closely related to 3-Bromo-2-fluoro-5-methylpyridine, has explored chemoselective functionalization. For instance, 5-bromo-2-chloro-3-fluoropyridine has been studied for selective substitution reactions, demonstrating its potential as a building block in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Halogen-rich Intermediates
The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which share structural similarities with this compound, has been investigated. These intermediates are valuable in medicinal chemistry for constructing complex molecules (Wu, Porter, Frennesson, & Saulnier, 2022).
Versatile Synthesis of Pyridines
Research into the versatile synthesis of pyridines, including compounds similar to this compound, has shown the adaptability of these molecules in creating various substituted pyridines and pyridones, underlining their importance in organic chemistry (Sutherland & Gallagher, 2003).
Functionalization for Cognition Enhancers
The functionalization of pyridines, such as 2-Fluoro-4-methylpyridine, for the synthesis of cognition enhancer drug candidates, highlights the role of these compounds in pharmaceutical research (Pesti et al., 2000).
Synthesis of Pyridine-Based Derivatives
Studies have explored the synthesis of novel pyridine-based derivatives using cross-coupling reactions. These derivatives have potential applications in various fields, including as chiral dopants for liquid crystals and in biological activities (Ahmad et al., 2017).
Mechanism of Action
Target of Action
3-Bromo-2-fluoro-5-methylpyridine is a chemical compound that is often used in organic synthesis It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium . The compound’s bromine atom is replaced by the organoboron reagent, resulting in the formation of a new carbon–carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests that it plays a role in the synthesis of various organic compounds . These reactions are crucial for the formation of complex organic structures, and thus, the compound may indirectly influence multiple biochemical pathways.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through Suzuki–Miyaura coupling reactions . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the nature of the resulting organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature and pH . Additionally, the compound’s stability may be influenced by storage conditions . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, a group to which this compound belongs, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 3-Bromo-2-fluoro-5-methylpyridine may interact with enzymes, proteins, and other biomolecules in a unique manner.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQBHMQYXTOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618373 | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-01-8 | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)


